4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid
CAS No.: 681850-03-3
Cat. No.: VC4154107
Molecular Formula: C14H12N2O2S
Molecular Weight: 272.32 g/mol
* For research use only. Not for human or veterinary use.
![4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid - 681850-03-3](/images/structure/VC4154107.png)
Specification
CAS No. | 681850-03-3 |
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Molecular Formula | C14H12N2O2S |
Molecular Weight | 272.32 g/mol |
IUPAC Name | 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C14H12N2O2S/c1-8-7-9(2)15-13-10(8)11(12(19-13)14(17)18)16-5-3-4-6-16/h3-7H,1-2H3,(H,17,18) |
Standard InChI Key | UNQRVZUMSWJRSU-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N3C=CC=C3)C |
Canonical SMILES | CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N3C=CC=C3)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid, reflects its fused bicyclic architecture (Fig. 1) . Its molecular formula, C₁₄H₁₂N₂O₂S, corresponds to a molecular weight of 272.32 g/mol . Key identifiers include:
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CAS Registry Number: 681850-03-3
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SMILES:
CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N3C=CC=C3)C
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InChIKey: UNQRVZUMSWJRSU-UHFFFAOYSA-N
The thieno[2,3-b]pyridine core integrates a sulfur-containing thiophene ring fused to a pyridine moiety, with methyl groups at positions 4 and 6, a pyrrole substituent at position 3, and a carboxylic acid at position 2 .
Structural Analysis
X-ray crystallography data remain unavailable, but computational models predict planar geometry for the bicyclic system. The pyrrole ring adopts a perpendicular orientation relative to the thienopyridine plane, creating steric interactions that may influence binding to biological targets .
Table 1: Key Structural Descriptors
Property | Value | Source |
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Molecular formula | C₁₄H₁₂N₂O₂S | |
Exact mass | 272.0624 Da | |
Topological polar surface area | 83.9 Ų | |
Hydrogen bond acceptors | 5 |
Synthesis and Derivative Chemistry
Synthetic Pathways
While no direct synthesis protocol exists for CID 676133, analogous thieno[2,3-b]pyridines are typically synthesized via:
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Knorr-type cyclization: Cyclic ketones react with cyanothioacetamide to form bicyclic carbonitriles .
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Bromination and nucleophilic substitution: Introduction of pyrrole via Buchwald-Hartwig amination .
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Ester hydrolysis: Conversion of methyl esters to carboxylic acids under basic conditions .
The methyl ester precursor (CID 753694, methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) shares structural similarity, suggesting potential synthetic intermediates .
Stability and Reactivity
The carboxylic acid group confers pH-dependent solubility, with predicted pKa values of 3.12 (acidic) and 6.78 (basic) . The compound shows stability in solid form but may undergo decarboxylation at elevated temperatures (>200°C) .
Physicochemical Profiling
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry data predict CCS values for various adducts (Table 2), critical for mass spectrometry-based identification .
Table 2: Predicted CCS Values for Major Adducts
Adduct | m/z | CCS (Ų) |
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[M+H]⁺ | 273.06923 | 160.7 |
[M+Na]⁺ | 295.05117 | 174.2 |
[M-H]⁻ | 271.05467 | 163.2 |
[M+NH₄]⁺ | 290.09577 | 168.9 |
Solubility and Partitioning
Analytical Characterization
Mass Spectrometry
Characteristic fragmentation patterns include:
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Loss of CO₂ (44 Da) from [M+H]⁺
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Pyrrole ring cleavage (m/z 186.08)
Chromatographic Behavior
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